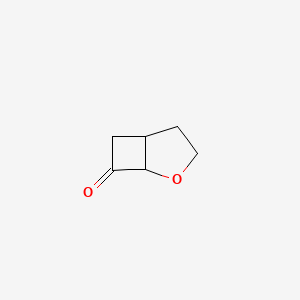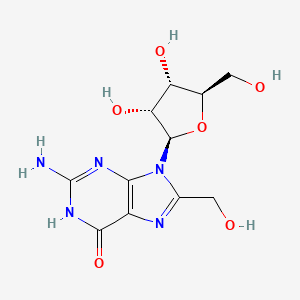
8-Hydroxymethylguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxymethylguanosine is a modified nucleoside derived from guanosine, where a hydroxymethyl group is attached to the eighth position of the guanine base. This compound is significant in the study of oxidative stress and DNA damage, as it serves as a biomarker for oxidative damage to nucleic acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxymethylguanosine typically involves the hydroxylation of guanosine. One common method is the reaction of guanosine with formaldehyde under basic conditions, followed by oxidation using reagents such as hydrogen peroxide or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors to ensure consistent quality and yield. The process includes the careful control of reaction conditions such as temperature, pH, and reaction time to optimize the production of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroxymethylguanosine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 8-oxoguanosine, a well-known marker of oxidative stress.
Reduction: Reduction reactions can convert it back to guanosine under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, Fenton-type reagents.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 8-oxoguanosine.
Reduction: Guanosine.
Substitution: Various substituted guanosine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Hydroxymethylguanosine has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism by which 8-Hydroxymethylguanosine exerts its effects is through its incorporation into DNA and RNA, where it can cause mutations and affect the stability of nucleic acids. The hydroxymethyl group can participate in hydrogen bonding and alter the base-pairing properties of guanosine, leading to errors during DNA replication and transcription . This compound is also involved in the base excision repair pathway, where it is recognized and excised by specific glycosylases .
Comparaison Avec Des Composés Similaires
8-Hydroxyguanine: Another oxidative modification of guanine, often studied alongside 8-Hydroxymethylguanosine for its role in oxidative DNA damage.
8-Oxoguanosine: A product of further oxidation of this compound, commonly used as a biomarker for oxidative stress.
N2-Methylguanosine: A methylated derivative of guanosine, used to study the effects of methylation on nucleic acid stability and function.
Uniqueness: this compound is unique due to its specific hydroxymethyl modification, which provides distinct chemical properties and biological effects compared to other modified guanosines. Its role as a biomarker for oxidative stress and its involvement in DNA repair mechanisms highlight its importance in both basic and applied research .
Propriétés
Formule moléculaire |
C11H15N5O6 |
|---|---|
Poids moléculaire |
313.27 g/mol |
Nom IUPAC |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(hydroxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O6/c12-11-14-8-5(9(21)15-11)13-4(2-18)16(8)10-7(20)6(19)3(1-17)22-10/h3,6-7,10,17-20H,1-2H2,(H3,12,14,15,21)/t3-,6-,7-,10-/m1/s1 |
Clé InChI |
PQGSVCVISXGQOL-KAFVXXCXSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=NC3=C2N=C(NC3=O)N)CO)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)N2C(=NC3=C2N=C(NC3=O)N)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14031746.png)
![2-(Boc-amino)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B14031750.png)
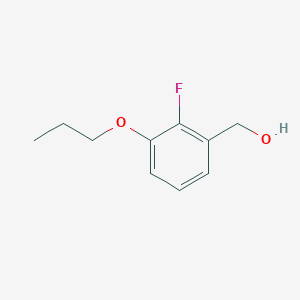
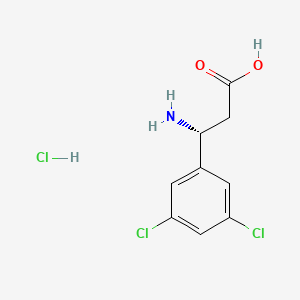
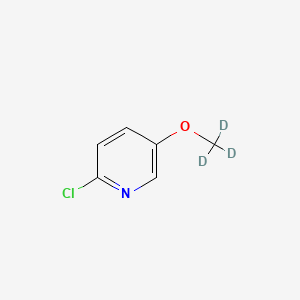
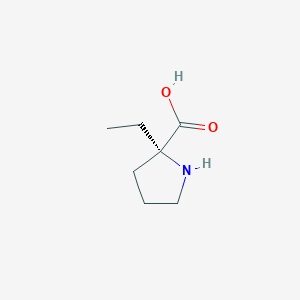
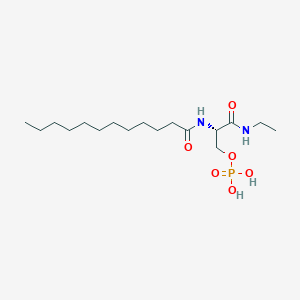


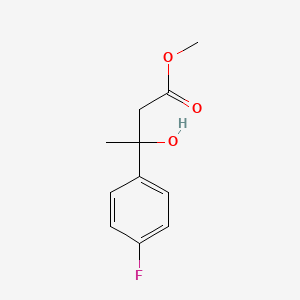
![Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate](/img/structure/B14031812.png)
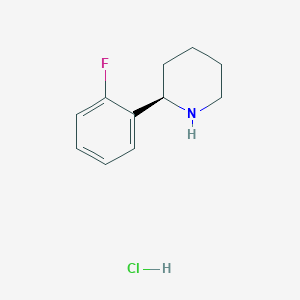
![ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate](/img/structure/B14031829.png)
